molecular formula C19H32O6 B14588776 Acetic acid;5-nonylbenzene-1,3-diol CAS No. 61621-54-3

Acetic acid;5-nonylbenzene-1,3-diol

Cat. No.: B14588776
CAS No.: 61621-54-3
M. Wt: 356.5 g/mol
InChI Key: AALALAMVKLFBSW-UHFFFAOYSA-N
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Description

Acetic acid;5-nonylbenzene-1,3-diol is a compound that features both acetic acid and diol functional groups. This compound is characterized by the presence of a benzene ring substituted with a nonyl group and two hydroxyl groups at the 1 and 3 positions. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-nonylbenzene-1,3-diol typically involves the reaction of nonylbenzene with acetic acid under specific conditions. One common method is the Friedel-Crafts acylation, where nonylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid group onto the benzene ring.

Another approach involves the hydroxylation of nonylbenzene to introduce the hydroxyl groups at the 1 and 3 positions. This can be achieved using reagents such as osmium tetroxide or potassium permanganate, which facilitate the addition of hydroxyl groups to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The hydroxylation step can be optimized using catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.

    Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Acetic acid;5-nonylbenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of acetic acid;5-nonylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Phenol: Similar in having a hydroxyl group attached to a benzene ring, but lacks the nonyl group and acetic acid functionality.

    Benzyl alcohol: Contains a hydroxyl group attached to a benzene ring, but differs in the position and number of hydroxyl groups.

    Nonylphenol: Similar in having a nonyl group attached to a benzene ring, but lacks the hydroxyl groups at the 1 and 3 positions.

Uniqueness

Acetic acid;5-nonylbenzene-1,3-diol is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both acetic acid and diol groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

61621-54-3

Molecular Formula

C19H32O6

Molecular Weight

356.5 g/mol

IUPAC Name

acetic acid;5-nonylbenzene-1,3-diol

InChI

InChI=1S/C15H24O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13;2*1-2(3)4/h10-12,16-17H,2-9H2,1H3;2*1H3,(H,3,4)

InChI Key

AALALAMVKLFBSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=CC(=C1)O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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